1-(4-Aminophenyl)-3-(2-methoxyethyl)urea
Description
1-(4-Aminophenyl)-3-(2-methoxyethyl)urea is a substituted urea derivative characterized by a 4-aminophenyl group at the N1 position and a 2-methoxyethyl group at the N3 position. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, structural versatility, and pharmacological relevance, particularly as kinase inhibitors, anticancer agents, and enzyme modulators . The 4-aminophenyl moiety may enhance solubility and hydrogen-bonding interactions, while the 2-methoxyethyl group contributes to lipophilicity and metabolic stability .
Properties
IUPAC Name |
1-(4-aminophenyl)-3-(2-methoxyethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-15-7-6-12-10(14)13-9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGFBZDBNKBGCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-3-(2-methoxyethyl)urea can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminophenyl isocyanate with 2-methoxyethanol under controlled conditions. The reaction typically requires a catalyst, such as a base, and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1-(4-Aminophenyl)-3-(2-methoxyethyl)urea may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amine group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the amine group can lead to the formation of nitro compounds.
Reduction: Reduction reactions can produce amines with different substituents.
Substitution: Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C11H15N3O2
- Molecular Weight : 219.26 g/mol
- IUPAC Name : 1-(4-aminophenyl)-3-(2-methoxyethyl)urea
The structure of this compound features an aromatic amine and a urea moiety, which are critical for its biological activity.
Anticancer Activity
1-(4-Aminophenyl)-3-(2-methoxyethyl)urea has been investigated for its potential as an anticancer agent. Urea derivatives have shown promise in targeting various cancer pathways. For instance, compounds with similar urea structures have been developed as selective histone deacetylase (HDAC) inhibitors, which play a role in cancer cell proliferation.
- Case Study : A study demonstrated that urea-based compounds could selectively inhibit HDAC6, leading to reduced growth of melanoma cells. The introduction of substituents on the urea nitrogen enhanced potency against cancer cells, indicating that modifications to the structure can significantly impact efficacy .
Kinase Inhibition
The compound may also function as a kinase inhibitor. Kinases are crucial in signaling pathways that regulate cell growth and division.
- Mechanism : The urea moiety can engage in hydrogen bonding with the ATP-binding sites of kinases, potentially leading to selective inhibition. This mechanism has been observed in other urea derivatives where structural modifications resulted in increased binding affinity to specific kinases .
Drug Discovery and Development
Urea derivatives have been extensively studied for their medicinal properties, leading to the development of several FDA-approved drugs.
- Example : Suramin, a well-known urea derivative, is used in treating sleeping sickness and demonstrates the therapeutic potential of this class of compounds . The structural similarities suggest that 1-(4-Aminophenyl)-3-(2-methoxyethyl)urea could also be optimized for similar applications.
Data Tables
Future Prospects
The ongoing research into urea derivatives suggests that 1-(4-Aminophenyl)-3-(2-methoxyethyl)urea could be a valuable candidate for further investigation. Its structural characteristics allow for modifications that may enhance its pharmacological properties.
Challenges and Considerations
- Selectivity : One challenge is achieving selective inhibition without affecting other kinases or HDACs.
- Bioavailability : Enhancing solubility and permeability remains a crucial factor in drug design for this compound class.
Mechanism of Action
The mechanism by which 1-(4-Aminophenyl)-3-(2-methoxyethyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the methoxyethyl group can enhance the compound's solubility and bioavailability. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ primarily in substituents at the N1 and N3 positions, influencing physicochemical and biological properties:
- 4-Aminophenyl vs. 4-Methoxyphenyl: The amino group in the target compound increases basicity and hydrogen-bond donor capacity compared to the methoxy group, which is electron-donating and lipophilic .
- 2-Methoxyethyl vs. Hydroxyethyl/Aromatic Groups : The 2-methoxyethyl group balances lipophilicity and solubility, whereas hydroxyethyl () or aromatic substituents () may alter pharmacokinetics and target selectivity .
Pharmacological Potential
- Target Compound: Hypothesized to exhibit enzyme inhibition (e.g., kinases) due to the 4-aminophenyl group, which mimics tyrosine residues in ATP-binding pockets .
- Analog Activities :
Physicochemical Properties
- Solubility: The 4-aminophenyl group may improve aqueous solubility compared to methoxy or halogenated analogs (e.g., ) .
- pKa : Predicted pKa ~13.89 for similar compounds (), suggesting moderate basicity for the target compound.
Biological Activity
1-(4-Aminophenyl)-3-(2-methoxyethyl)urea is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.
1-(4-Aminophenyl)-3-(2-methoxyethyl)urea is characterized by its urea functional group, which is known for engaging in hydrogen bonding and its ability to interact with various biological molecules. The presence of the 4-aminophenyl and 2-methoxyethyl substituents enhances its solubility and bioactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The urea moiety can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This has been observed in related compounds that target specific enzymes involved in metabolic pathways.
- Protein Interaction : Similar compounds are utilized in proteomics to study protein interactions, indicating that 1-(4-Aminophenyl)-3-(2-methoxyethyl)urea may also play a role in modulating protein functions .
Anticancer Activity
Research indicates that urea derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(4-Aminophenyl)-3-(2-methoxyethyl)urea have demonstrated the ability to induce apoptosis in cancer cell lines. A study showed that certain urea derivatives led to a notable increase in annexin V-FITC-positive apoptotic cells, suggesting potential use in cancer therapy .
Antibacterial Activity
The antibacterial efficacy of urea derivatives has been explored extensively. For example, a series of synthesized urea compounds were tested against common pathogenic bacteria, showing promising results. The antibacterial activity was assessed using the agar well diffusion method, with some derivatives exhibiting significant inhibition compared to standard antibiotics like ampicillin .
Case Studies
- Antitumor Activity : A study focusing on the synthesis and evaluation of urea derivatives revealed that some compounds exhibited broad-spectrum antitumor activity with IC50 values ranging from 1.7 μM to 28.7 μM across various cancer cell lines .
- Proteomic Applications : In proteomics research, the compound was utilized to study protein interactions, demonstrating its utility as a building block for more complex molecules involved in cellular signaling pathways.
Data Tables
| Activity Type | IC50 Values (µM) | Tested Cell Lines |
|---|---|---|
| Antitumor | 1.7 - 28.7 | EKVX (lung), OVCAR-4 (ovarian) |
| Antibacterial | Various | E.coli, S.aureus |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
